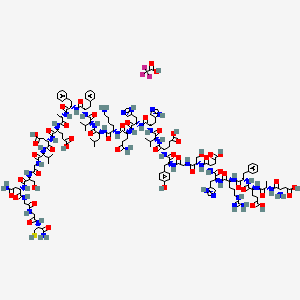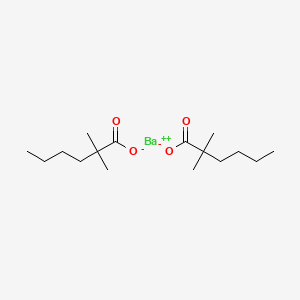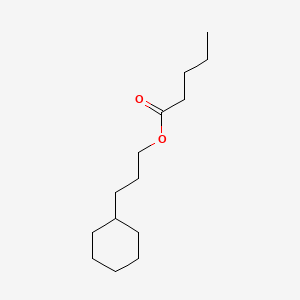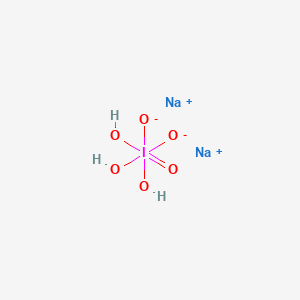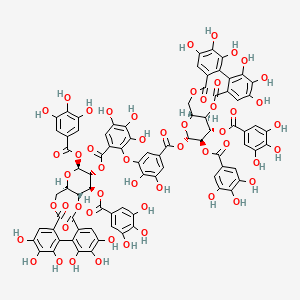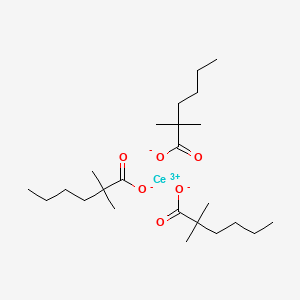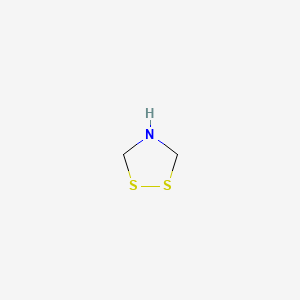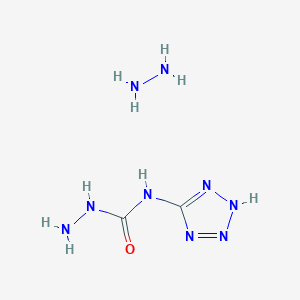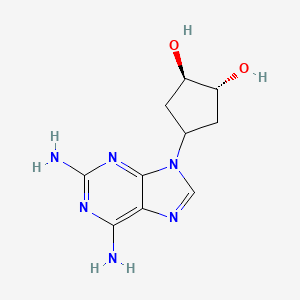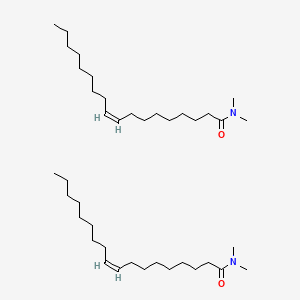
2-Hexadecylicosyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylicosyl palmitate is a chemical compound with the molecular formula C52H104O2 . It is an ester formed from the reaction between hexadecylicosyl alcohol and palmitic acid. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl palmitate can be synthesized through the esterification reaction between hexadecylicosyl alcohol and palmitic acid. The reaction typically requires a catalyst, such as an acid catalyst, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous stirred-tank reactors (CSTR) or rotating packed bed reactors (RPB). These reactors enhance the mass transfer and mixing efficiency, leading to higher yields and shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecylicosyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into the corresponding alcohol and acid under acidic or basic conditions .
Common Reagents and Conditions
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Major Products Formed
Esterification: Produces this compound.
Hydrolysis: Yields hexadecylicosyl alcohol and palmitic acid.
Wissenschaftliche Forschungsanwendungen
2-Hexadecylicosyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-hexadecylicosyl palmitate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and stability. This compound may also undergo enzymatic hydrolysis, releasing hexadecylicosyl alcohol and palmitic acid, which can participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl palmitate: Another ester formed from cetyl alcohol and palmitic acid.
Stearyl palmitate: Formed from stearyl alcohol and palmitic acid.
2-Ethylhexyl palmitate: An ester of 2-ethylhexanol and palmitic acid.
Uniqueness
2-Hexadecylicosyl palmitate is unique due to its long-chain alcohol component, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and low volatility .
Eigenschaften
CAS-Nummer |
94277-34-6 |
|---|---|
Molekularformel |
C52H104O2 |
Molekulargewicht |
761.4 g/mol |
IUPAC-Name |
2-hexadecylicosyl hexadecanoate |
InChI |
InChI=1S/C52H104O2/c1-4-7-10-13-16-19-22-25-27-28-31-33-36-39-42-45-48-51(47-44-41-38-35-32-30-26-23-20-17-14-11-8-5-2)50-54-52(53)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3/h51H,4-50H2,1-3H3 |
InChI-Schlüssel |
JXMSNIOBGKWYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


